molecular formula C16H10I2N2O2 B10846916 4-(4-Iodobenzylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione

4-(4-Iodobenzylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione

Cat. No.: B10846916
M. Wt: 516.07 g/mol
InChI Key: HOZMXIPMJIGFMB-ZROIWOOFSA-N
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Description

BAS-00387328: is a small molecular drug known for its inhibitory effects on specific protein kinases, particularly the proto-oncogene tyrosine-protein kinase ABL1 and the proto-oncogene c-Src . This compound has garnered attention in the scientific community due to its potential therapeutic applications, especially in oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BAS-00387328 involves multiple steps, typically starting with the preparation of key intermediates through organic reactions such as nucleophilic substitution and cyclization. The final product is obtained through purification processes like recrystallization and chromatography .

Industrial Production Methods: Industrial production of BAS-00387328 follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as solvent extraction, distillation, and crystallization are employed to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: BAS-00387328 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms .

Comparison with Similar Compounds

  • BAS-00387347
  • BAS-00672722
  • BAS-01373578
  • BAS-0338872
  • BAS-0338876
  • BAS-09534324

Comparison: Compared to similar compounds, BAS-00387328 exhibits unique inhibitory profiles against specific kinases, making it a valuable tool in targeted cancer therapy. Its selectivity and potency distinguish it from other kinase inhibitors, providing a more focused approach to disrupting cancer cell signaling .

Properties

Molecular Formula

C16H10I2N2O2

Molecular Weight

516.07 g/mol

IUPAC Name

(4Z)-1-(4-iodophenyl)-4-[(4-iodophenyl)methylidene]pyrazolidine-3,5-dione

InChI

InChI=1S/C16H10I2N2O2/c17-11-3-1-10(2-4-11)9-14-15(21)19-20(16(14)22)13-7-5-12(18)6-8-13/h1-9H,(H,19,21)/b14-9-

InChI Key

HOZMXIPMJIGFMB-ZROIWOOFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)I)I

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)I)I

Origin of Product

United States

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